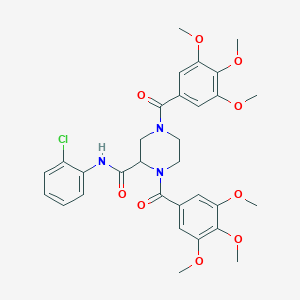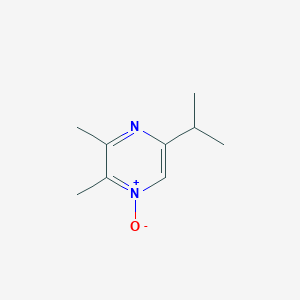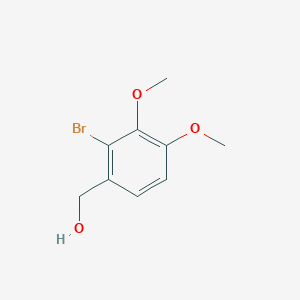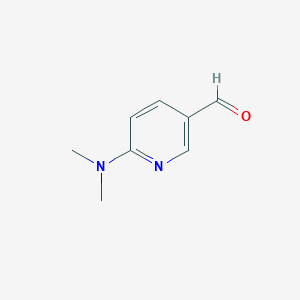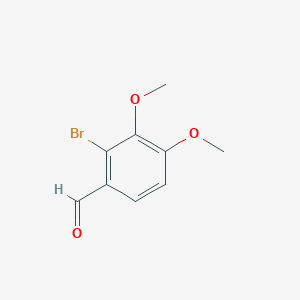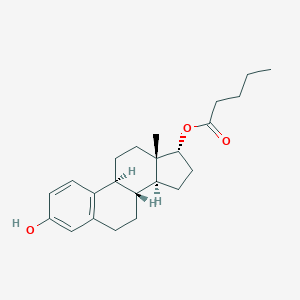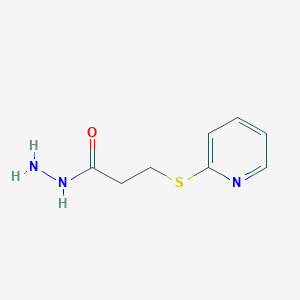
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as 2-Pyridylthioacetic acid hydrazide and has the molecular formula C8H10N4O.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemische Und Physiologische Effekte
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as lactate dehydrogenase and alanine transaminase. It has also been found to reduce the levels of certain inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to reduce the levels of glucose and triglycerides in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, there are also some limitations to its use in lab experiments. It may be toxic to certain cell lines, and its mechanism of action is not fully understood.
Zukünftige Richtungen
For the study of this compound include further investigation of its potential as an anticancer drug, as well as its potential applications in the treatment of fungal and bacterial infections. Its mechanism of action and toxicity could also be further studied to better understand its effects on the body.
Synthesemethoden
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) can be synthesized by the reaction of 2-pyridylthioacetic acid with hydrazine hydrate in the presence of a catalyst. The reaction takes place under reflux conditions and the resulting product is purified by recrystallization. The yield of the product is around 70%.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. It has also been studied for its antifungal and antibacterial properties.
Eigenschaften
CAS-Nummer |
125428-67-3 |
|---|---|
Produktname |
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) |
Molekularformel |
C8H11N3OS |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
3-pyridin-2-ylsulfanylpropanehydrazide |
InChI |
InChI=1S/C8H11N3OS/c9-11-7(12)4-6-13-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12) |
InChI-Schlüssel |
IPDIGOMKOXQJTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SCCC(=O)NN |
Kanonische SMILES |
C1=CC=NC(=C1)SCCC(=O)NN |
Synonyme |
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



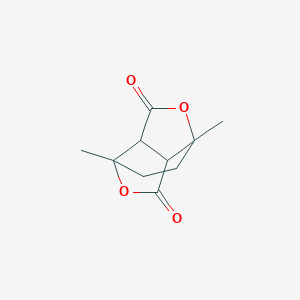
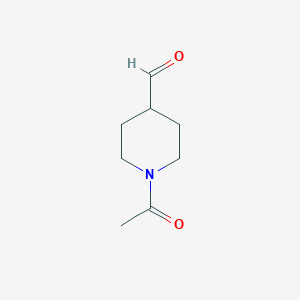
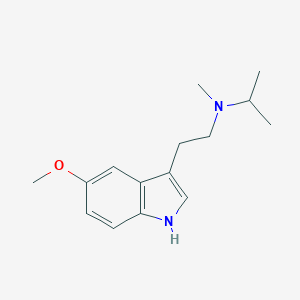
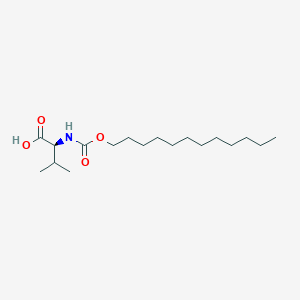
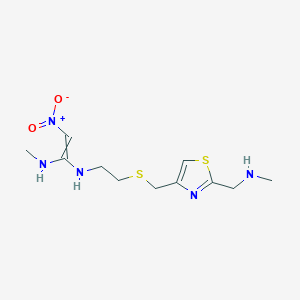
![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)
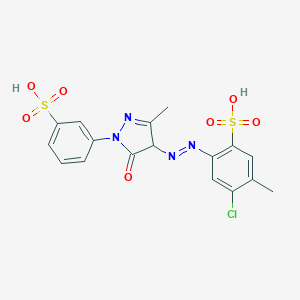
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)
